molecular formula C21H22N2O2 B2923061 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide CAS No. 898423-83-1

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide

Cat. No.: B2923061
CAS No.: 898423-83-1
M. Wt: 334.419
InChI Key: KDPSPYNORPHUCC-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a tetrahydroquinoline moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline under specific conditions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the tetrahydroquinoline derivative and 3-methylbenzoic acid, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzamide group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution typically uses reagents like halogens (for halogenation) or nitrating agents (for nitration).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to cell signaling and metabolism. The cyclopropane ring and tetrahydroquinoline moiety may play crucial roles in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclobutanecarboxamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)20(24)22-18-10-9-15-6-3-11-23(19(15)13-18)21(25)16-7-8-16/h2,4-5,9-10,12-13,16H,3,6-8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPSPYNORPHUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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